molecular formula C6H5Cl3N2O2 B12659129 2,6-Dichloro-4-nitroanilinium chloride CAS No. 93919-27-8

2,6-Dichloro-4-nitroanilinium chloride

Cat. No.: B12659129
CAS No.: 93919-27-8
M. Wt: 243.5 g/mol
InChI Key: KBRQVBKMCXVUOC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitroanilinium chloride is an ionic aromatic compound derived from 2,6-dichloro-4-nitroaniline via protonation of the amine group, forming a chloride salt. This structure features two chlorine substituents at the 2- and 6-positions, a nitro group at the 4-position, and a positively charged anilinium group stabilized by a chloride counterion. Key characteristics likely include:

  • Molecular formula: C₆H₄Cl₂N₂O₂·HCl (inferred).
  • Applications: Potential use as a synthetic intermediate in agrochemicals, dyes, or pharmaceuticals due to its electron-withdrawing nitro and chloro groups, which enhance electrophilic reactivity .
  • Synthesis: Likely involves nitration and chlorination of aniline derivatives, with hydrochloric acid as a proton source (raw materials listed in suggest analogous routes).

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,6-dichloro-4-nitroanilinium chloride involves the chlorination of 4-nitroaniline. The process typically uses chlorine bleaching liquor in water, with the presence of acids such as hydrochloric acid or nitric acid. The reaction is carried out in stages, starting at low temperatures (5° to 10°C) and gradually increasing to higher temperatures (up to 70°C) to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the chlorination process is optimized using a liquid-liquid chlorination method in a microflow system. This method achieves high conversion rates (98.3%) and selectivity (90.6%) within a short reaction time (1.6 seconds) under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-nitroanilinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas with a catalyst or metal hydrides are used.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be employed.

Major Products:

    Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.

    Reduction Reactions: The major product is 2,6-dichloro-4-phenylenediamine.

    Oxidation Reactions: Products can vary depending on the specific conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Pesticide Activity
2,6-Dichloro-4-nitroaniline is primarily recognized for its effectiveness as a pesticide. It demonstrates activity against soil, foliar, and fruit pathogens affecting ornamental and agricultural crops. Research indicates that this compound can significantly reduce the incidence of diseases in crops when applied correctly .

Case Study: Efficacy Against Pathogens
In a study conducted on various crops, DCNA was found to be effective against pathogens such as Botrytis cinerea and Fusarium spp. The application of DCNA resulted in a marked decrease in disease severity and increased crop yield. The study highlighted the compound's potential as a viable alternative to more toxic pesticides .

Analytical Chemistry

Detection Methods
2,6-Dichloro-4-nitroaniline serves as an important analyte in various detection methodologies. A notable advancement is the development of a luminescent nanocluster that can detect DCNA with high sensitivity and selectivity. This method employs a Cd(II)–Sm(III) nanocluster to achieve triple-emissive responses to the compound, allowing for quantitative analysis in complex matrices such as fruit extracts .

Data Table: Detection Limits

Detection MethodLimit of Detection (μM)
Visible Emission0.95
NIR Luminescence2.81

This capability underscores the importance of DCNA in food safety and environmental monitoring.

Environmental Monitoring

Residue Analysis
The compound is also utilized in environmental studies to monitor pesticide residues in soil and plant tissues. A colorimetric method has been developed for the determination of 2,6-dichloro-4-nitroaniline residues on surfaces and within plant tissues . This method is critical for assessing compliance with agricultural regulations and ensuring food safety.

Case Study: Soil Residue Analysis
A comprehensive study assessed the persistence of DCNA in silt loam soils over time. The research found that after application, significant amounts of the compound remained detectable for several weeks, raising concerns about its environmental impact and potential bioaccumulation .

Toxicological Studies

Acute Toxicity Assessments
Research has also focused on the toxicological effects of 2,6-dichloro-4-nitroaniline on aquatic organisms. Studies indicate that exposure to this compound can lead to acute toxicity in species such as juvenile grass shrimp and killifish . These findings are crucial for understanding the ecological risks associated with its use in agriculture.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-nitroanilinium chloride involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and reactivity. For example, the nitro group can be reduced to an amino group, which can then interact with various biological molecules. The specific pathways and targets depend on the context of its use, such as in pesticides or pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloro-Substituted Aniline Derivatives

3',4'-Dichloroacetanilide (N-(3,4-Dichlorophenyl)acetamide)

  • Molecular formula: C₈H₇Cl₂NO.
  • Molecular weight : 204.05 g/mol.
  • Melting point : 121–124°C.
  • Boiling point : 361°C.
  • Key differences : Lacks the nitro group and anilinium chloride moiety. The acetylated amine reduces reactivity compared to the free anilinium ion. Used as a precursor in herbicide synthesis .

Phenol, 4-amino-2,6-dichloro

  • Molecular formula: C₆H₅Cl₂NO.
  • State : Gas (unlike the solid ionic target compound).
  • Functional groups: Hydroxyl and amino groups instead of nitro and anilinium chloride. This confers distinct solubility and reactivity (e.g., participation in phenolic coupling reactions) .

Nitroaniline Halogen Derivatives

2,6-Diiodo-4-nitroaniline

  • Molecular formula : C₆H₄I₂N₂O₂.
  • Physical state : Yellow to green crystalline powder.
  • Molecular weight : ~421.91 g/mol (calculated).
  • Hazard profile : Irritant (Hazard Code Xi; Risk Statements 36/37/38), similar to chlorinated analogs .
  • Applications may include heavy halogen-based synthesis or radiography contrast agents.

Tabulated Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Hazard Profile
2,6-Dichloro-4-nitroanilinium chloride (inferred) C₆H₅Cl₃N₂O₂ ~267.4 >200 (estimated) Nitro, Cl⁻, anilinium ion Irritant (Xi inferred)
3',4'-Dichloroacetanilide C₈H₇Cl₂NO 204.05 121–124 Acetamide, Cl Not specified
2,6-Diiodo-4-nitroaniline C₆H₄I₂N₂O₂ ~421.91 Not reported Nitro, Iodo Xi, R36/37/38
Phenol, 4-amino-2,6-dichloro C₆H₅Cl₂NO ~178.0 N/A (gas) Amino, hydroxyl, Cl Not specified

Key Research Findings and Implications

Substituent Effects :

  • Chlorine and iodine substituents increase molecular weight and halogen-specific reactivity (e.g., nucleophilic substitution). The nitro group enhances electrophilicity, making this compound a potent intermediate in electrophilic aromatic substitutions .
  • Ionic character (from the chloride counterion) likely improves solubility in polar solvents compared to neutral analogs like 2,6-Diiodo-4-nitroaniline.

Safety and Handling :

  • Chlorinated nitroanilines generally exhibit irritant properties. The target compound’s hazards are inferred to align with 2,6-Diiodo-4-nitroaniline (Risk Statements 36/37/38) .

Synthetic Utility :

  • The anilinium form facilitates salt formation, aiding purification and stability in acidic conditions. This contrasts with acetylated derivatives (e.g., 3',4'-Dichloroacetanilide), which require deprotection for further functionalization .

Biological Activity

2,6-Dichloro-4-nitroanilinium chloride (DCNA) is an organic compound derived from the chlorination of 4-nitroaniline. This compound has garnered attention in various scientific fields due to its biological activity, particularly in toxicology and agricultural applications. This article reviews the biological activity of DCNA, highlighting its toxicity, potential therapeutic applications, and analytical methods for detection.

  • Chemical Formula : C₆H₄Cl₂N₂O₂
  • Molecular Weight : 191.01 g/mol
  • Melting Point : 187°C to 191°C
  • Solubility : Varies across different solvents, particularly soluble in dimethylformamide.

Toxicity

DCNA exhibits moderate toxicity in various animal models. The acute oral toxicity (LD50) is reported to be approximately 387 mg/kg in male rats, while the dermal LD50 is around 921 mg/kg . Additionally, studies indicate that DCNA can induce skin sensitization, with varying results based on specific test conditions. For instance:

  • Guinea Pig Maximization Test : Showed DCNA as a weak sensitizer in one instance and a strong sensitizer in another .

Antimicrobial Properties

Research indicates that DCNA possesses antimicrobial activity, particularly against certain fungi and bacteria. Its application as a fungicide has been explored due to its efficacy in inhibiting fungal growth. This characteristic makes it valuable in agricultural settings for crop protection.

Case Study 1: Toxicological Assessment

In a study examining the toxicological profile of DCNA, researchers conducted a series of tests to evaluate its effects on mammalian cells. The study found that exposure to DCNA resulted in cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship between exposure levels and cellular viability .

Case Study 2: Agricultural Application

Another significant study focused on the application of DCNA as a pesticide. The research demonstrated that DCNA effectively reduced fungal infections in crops when applied at specific concentrations. The study concluded that DCNA could be integrated into pest management systems to enhance crop yield and quality while minimizing chemical residues.

Analytical Methods for Detection

Recent advancements have introduced sensitive detection methods for DCNA. A notable method involves using a high-nuclear Cd(II)–Sm(III) nanocluster for luminescent detection:

  • Detection Limits : The limits of detection (LODs) range from 0.95 μM to 2.81 μM for various emissions associated with DCNA .
  • Application : This method allows for rapid and reliable quantification of DCNA concentrations in agricultural products.

Summary of Research Findings

Study FocusKey Findings
Toxicity AssessmentLD50 values: Oral - 387 mg/kg; Dermal - 921 mg/kg
Antimicrobial ActivityEffective against specific fungi and bacteria
Agricultural UseReduces fungal infections; enhances crop yield
Detection MethodsLuminescent detection with LODs of 0.95 μM to 2.81 μM

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of 2,6-Dichloro-4-nitroanilinium chloride in synthetic workflows?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended for purity analysis. For preliminary screening, thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (1:3 v/v) can identify major impurities. Quantify impurities via integration of HPLC peaks against a calibrated standard (e.g., 4-nitroaniline derivatives) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodology : Begin with nitration of 2,6-dichloroaniline under controlled acidic conditions (H₂SO₄/HNO₃ at 0–5°C), followed by quaternization with HCl gas in anhydrous ethanol. Monitor reaction progress via in-situ IR spectroscopy to track nitro group formation (peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹). Purify the product via recrystallization from ethanol/water (3:1 v/v) to achieve >97% purity .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons near nitro and chloro substituents).
  • FT-IR : Confirm nitro (N=O stretching at ~1520 cm⁻¹) and ammonium (N–H stretching at ~3000–3300 cm⁻¹) functional groups.
  • Elemental analysis : Validate empirical formula (e.g., C₆H₄Cl₂N₂O₂·HCl) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) when characterizing this compound?

  • Methodology : Cross-validate results using deuterated analogs (e.g., 4-nitroaniline-2,3,5,6-d₄) to isolate isotopic interference. Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. For ambiguous peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for analyzing degradation products of this compound under varying pH conditions?

  • Methodology : Subject the compound to accelerated stability testing (40°C/75% RH for 28 days) and analyze degradation pathways via LC-MS/MS. Use a gradient elution program (0.1% formic acid in water/acetonitrile) to separate hydrolyzed products (e.g., 2,6-dichloro-4-nitroaniline). Quantify degradation kinetics using Arrhenius modeling .

Q. What are the critical safety protocols for handling this compound in aqueous environments?

  • Methodology : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid aqueous workups at elevated temperatures due to potential HCl gas release. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor air quality for chlorinated byproducts using gas chromatography .

Properties

CAS No.

93919-27-8

Molecular Formula

C6H5Cl3N2O2

Molecular Weight

243.5 g/mol

IUPAC Name

(2,6-dichloro-4-nitrophenyl)azanium;chloride

InChI

InChI=1S/C6H4Cl2N2O2.ClH/c7-4-1-3(10(11)12)2-5(8)6(4)9;/h1-2H,9H2;1H

InChI Key

KBRQVBKMCXVUOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[NH3+])Cl)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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